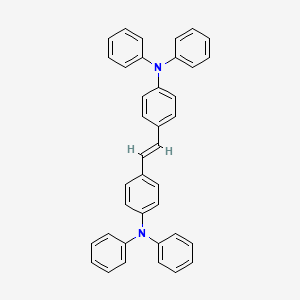

(E)-4,4'-Bis(diphenylamino)stilbene

Vue d'ensemble

Description

“(E)-4,4’-Bis(diphenylamino)stilbene” is a derivative of stilbene . Stilbene itself is an organic compound with the condensed structural formula C6H5CH=CHC6H5. It is classified as a diarylethene, featuring a central ethylene moiety with one phenyl group substituent on each end of the carbon–carbon double bond .

Synthesis Analysis

The synthesis of stilbene derivatives has been a topic of interest in many studies . One popular route for the synthesis of stilbenes entails the reduction of benzoin using zinc amalgam . Another study found that TEMPO was more suitable at photocyclizing stilbene than iodine .

Molecular Structure Analysis

The molecular structure of stilbene features a central ethylene moiety with one phenyl group substituent on each end of the carbon–carbon double bond . It has an (E) stereochemistry, meaning that the phenyl groups are located on opposite sides of the double bond .

Chemical Reactions Analysis

The chemical reactions of stilbene have been studied extensively. For instance, it has been found that stilbene can be converted to cis-stilbene photochemically, and further reacted to produce phenanthrene .

Physical And Chemical Properties Analysis

Stilbene occurs as a white crystalline solid at room temperature and is highly soluble in organic solvents . It has a molar mass of 180.250 g·mol−1 .

Applications De Recherche Scientifique

Pharmaceutical Applications

Stilbenes, including “(E)-4,4’-Bis(diphenylamino)stilbene”, have remarkable significance in pharmaceutical chemistry . They exhibit a wide range of pharmacological properties, including anticancer , antiproliferative , antiangiogenesis , antimicrobial , antileukemic , antioxidant , anti-inflammatory , anti-HIV , and anti herpes simplex virus activities .

Material Chemistry Applications

Stilbenes and their analogues hold enormous potential importance in the field of material science . They are used as intermediates in the synthesis of important molecules with diverse applications in this field .

Defense Mechanism in Plants

Stilbenes are produced as a secondary metabolite by plants’ defensive system during abiotic or biotic stress conditions, including attack of a pathogen, heat stress, physical stresses, and UV exposure .

Role in Plant-Based Medicines

In ancient times, indigenous people relied on plant-based medicines with factual evidence documented in ancient books or folklore that demonstrated their effectiveness against specific infections. Stilbenes, synthesized by plants under stress conditions, have garnered significant attention for their therapeutic potential, bridging ancient wisdom with modern healthcare .

Commercial Production

Today, stilbenes are integral to the booming wellness and health supplement market, with resveratrol alone projected to reach a market value of 90 million US$ by 2025 . However, challenges in stilbene production persist due to limited natural sources and costly extraction methods .

Future Research Directions

The current research emphasizes the knowledge of the medicinal properties of Stilbenes isolated from plant and microbial sources, while also discussing strategies for their commercial production and future research directions .

Safety and Hazards

Mécanisme D'action

Target of Action

(E)-4,4’-Bis(diphenylamino)stilbene is primarily used in the field of optoelectronics . Its primary targets are the materials used in the construction of organic light-emitting devices (OLEDs) .

Mode of Action

The compound interacts with its targets by being doped into a stable blue host material . This interaction changes the properties of the host material, enhancing its ability to emit light .

Biochemical Pathways

It’s known that the compound plays a crucial role in the light-emission process of oleds .

Pharmacokinetics

Its molecular weight is 51466 , which may influence its physical and chemical properties.

Result of Action

When (E)-4,4’-Bis(diphenylamino)stilbene is doped into a stable blue host material, the resulting device achieves an electroluminescence (EL) efficiency of 2.8 cd/A and a power efficiency of 1.5 lm/W at a current density of 20 mA/cm .

Action Environment

The action, efficacy, and stability of (E)-4,4’-Bis(diphenylamino)stilbene are influenced by various environmental factors. These factors could include the properties of the host material, the doping concentration, and the operating conditions of the device .

Propriétés

IUPAC Name |

N,N-diphenyl-4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30N2/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H/b22-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJMLEGDOMOWPK-QURGRASLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4,4'-Bis(diphenylamino)stilbene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester](/img/structure/B3250268.png)

![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3250299.png)

![4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol](/img/structure/B3250304.png)

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3250335.png)

![tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate](/img/structure/B3250341.png)

![(R)-3-Methyl-4-oxo-4-[(4S)-2-oxo-4-benzyloxazolidine-3-yl]butyric acid tert-butyl ester](/img/structure/B3250368.png)